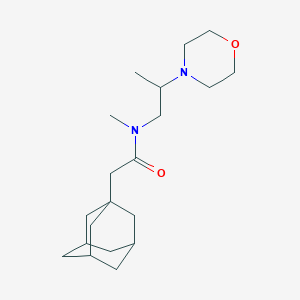![molecular formula C19H21FN4 B5904285 N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine](/img/structure/B5904285.png)
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential therapeutic applications in various disease conditions.
Mechanism of Action
The exact mechanism of action of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation. It also inhibits the activity of certain signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in cancer cell proliferation and inflammation. In addition, it has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine in lab experiments is its potential therapeutic applications in various disease conditions. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the study of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine. One of the directions is to further investigate its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegeneration. Another direction is to study its pharmacokinetics and pharmacodynamics in preclinical and clinical studies. Additionally, the development of novel analogs with improved potency and selectivity is another future direction.
Synthesis Methods
The synthesis of N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine involves several steps. The starting material is 4-fluorobenzaldehyde, which is reacted with 3-amino-1H-pyrazole in the presence of a base to form 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with 4-pyridin-2-ylbutan-1-amine in the presence of a reducing agent to form the final product.
Scientific Research Applications
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine has been studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c20-17-9-7-15(8-10-17)19-16(14-23-24-19)13-21-11-3-1-5-18-6-2-4-12-22-18/h2,4,6-10,12,14,21H,1,3,5,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVFHVLHVFSPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCNCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]acetic acid](/img/structure/B5904204.png)
![ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate](/img/structure/B5904209.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5904216.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylacetamide](/img/structure/B5904242.png)
![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5904245.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5904253.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)

![(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine](/img/structure/B5904277.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B5904293.png)
![N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)

